4-(1-ethoxyethyl)-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Core in Chemical Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in chemical research, most notably in the realm of medicinal chemistry and agrochemicals. nih.govigmpublication.org Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, contribute to its prevalence in a vast array of biologically active compounds. igmpublication.org Pyrazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov
The versatility of the pyrazole core also extends to materials science, where its derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and as ligands for transition metal catalysts. arkat-usa.org The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a highly adaptable building block in the design of new functional molecules.
Role of N-Protection in 1H-Pyrazole Chemistry
The acidic nature of the N-H proton in the 1H-pyrazole ring necessitates the use of protecting groups in many synthetic transformations. This protection is crucial to prevent unwanted side reactions, such as N-alkylation or deprotonation by basic reagents, and to direct reactions to specific positions on the pyrazole ring. arkat-usa.orgvu.lt A variety of protecting groups have been developed for this purpose, with the choice depending on the specific reaction conditions and the desired stability.
The 1-(1-ethoxyethyl) group has proven to be a particularly useful N-protecting group in pyrazole chemistry. arkat-usa.orgclockss.org It is typically introduced by the reaction of the N-H pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid. arkat-usa.org This protecting group is stable to a range of reaction conditions, including organometallic reagents and some cross-coupling reactions.
A key advantage of the ethoxyethyl protecting group is its facile removal under mild acidic conditions, which can often be achieved using silica (B1680970) gel chromatography or dilute acid, regenerating the free N-H pyrazole. arkat-usa.org However, a notable characteristic of this protecting group is its potential to migrate between the nitrogen atoms of the pyrazole ring under acidic conditions, a factor that must be considered during synthetic planning. vu.lt
Overview of 4-(1-ethoxyethyl)-1H-pyrazole as a Key Synthetic Intermediate
This compound serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the strategic placement of the ethoxyethyl protecting group, which allows for selective functionalization at other positions of the pyrazole ring.
The synthesis of 4-substituted pyrazoles often begins with the formation of the pyrazole ring, followed by functionalization at the 4-position. A common method for introducing a functional group at this position is the Vilsmeier-Haack reaction, which can be used to synthesize 4-formyl-1H-pyrazoles. chemmethod.comresearchgate.net This formyl group can then be further manipulated.
The N-H of a 4-substituted pyrazole can be protected with an ethoxyethyl group to facilitate subsequent reactions. For instance, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be converted into a Grignard reagent, which then allows for the introduction of various electrophiles at the 4-position. arkat-usa.org This strategy has been employed in the synthesis of key pharmaceutical intermediates. A prominent example is the use of a derivative, [4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl, as an intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.
The deprotection of the ethoxyethyl group is a critical final step in many synthetic sequences, yielding the desired N-unsubstituted pyrazole derivative. The mild conditions required for this deprotection make it compatible with a wide range of functional groups that may be present in the molecule.
Below are tables detailing the properties of a related compound and a summary of synthetic transformations involving the this compound core.
Table 1: Physicochemical Properties of a Related Pyrazole Intermediate
| Property | Value |
| IUPAC Name | 1-(1-ethoxyethyl)-4-iodopyrazole |
| Molecular Formula | C₇H₁₁IN₂O |
| Molecular Weight | 266.08 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Table 2: Synthetic Utility of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Application |
| 4-Iodo-1H-pyrazole | Ethyl vinyl ether, cat. acid | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | Intermediate for Grignard reagent formation |
| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | Mg, THF | (1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)magnesium iodide | Introduction of electrophiles at C4 |
| 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | Various reagents | Diverse 4-substituted pyrazoles | Building block for complex heterocycles |
| N-protected 4-substituted pyrazoles | Mild acid (e.g., HCl in ethanol) | N-unsubstituted 4-substituted pyrazoles | Final deprotection step |
Structure
3D Structure
Properties
CAS No. |
2228423-28-5 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-(1-ethoxyethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H12N2O/c1-3-10-6(2)7-4-8-9-5-7/h4-6H,3H2,1-2H3,(H,8,9) |
InChI Key |
JGVLAPRHNBXEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=CNN=C1 |
Purity |
95 |
Origin of Product |
United States |
Strategic Synthesis of 4 1 Ethoxyethyl 1h Pyrazole and Its Derivatives
N-Protection Methodologies: Formation of the 1-(1-Ethoxyethyl) Group
The protection of the N-H bond of the pyrazole (B372694) ring is a fundamental step in the multi-step synthesis of substituted pyrazoles. The 1-(1-ethoxyethyl) group is an effective protecting group that is stable under various reaction conditions yet can be readily removed when desired.
Direct N-Ethoxylation of 1H-Pyrazoles with Ethyl Vinyl Ether
The most direct and widely employed method for the introduction of the 1-(1-ethoxyethyl) protecting group onto the pyrazole nitrogen is the acid-catalyzed addition of ethyl vinyl ether. researchgate.net This reaction proceeds through the formation of a hemiaminal ether, effectively masking the acidic proton of the pyrazole NH group. The reaction is generally high-yielding and straightforward to perform. For instance, the protection of substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether has been successfully demonstrated as a key step in the synthesis of valuable synthetic intermediates. researchgate.net
Optimization of Reaction Conditions for Ethoxyethyl Protection
The efficiency of the N-ethoxyethylation of pyrazoles can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
Commonly used acid catalysts for this transformation include pyridinium (B92312) p-toluenesulfonate (PPTS), p-toluenesulfonic acid (TsOH), and trifluoroacetic acid (TFA). PPTS is often the catalyst of choice due to its mild acidity, which helps to prevent the degradation of sensitive functional groups that may be present on the pyrazole ring.
The reaction is typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane at room temperature. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) until the starting pyrazole is completely consumed. The following table summarizes typical reaction conditions for the N-protection of pyrazoles with ethyl vinyl ether.
| Catalyst | Solvent | Temperature | Typical Yield |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temperature | >90% |
| p-Toluenesulfonic acid (TsOH) | Tetrahydrofuran (THF) | Room Temperature | >85% |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | >80% |
Regioselective Synthesis of Substituted 4-(1-ethoxyethyl)-1H-pyrazole Isomers
With the pyrazole nitrogen protected, the regioselective functionalization of the pyrazole ring can be achieved through various synthetic strategies. The 1-(1-ethoxyethyl) group plays a crucial role in directing these transformations and stabilizing intermediates.
Directed Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.orgharvard.edunih.gov In the context of 1-(1-ethoxyethyl)-1H-pyrazole, the protecting group itself can act as a directing group, although the nitrogen at the 2-position is the primary site of coordination for the organolithium base. This directs deprotonation to the C5 position. However, to achieve functionalization at the C4 position, a directing group at either the C3 or C5 position is typically required.
The process involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium, in the presence of a directing metalation group (DMG). baranlab.orgwikipedia.org The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For pyrazoles, metalation can be directed to specific positions depending on the substituents already present on the ring. nih.gov
Halogen-Metal Exchange Reactions
Halogen-metal exchange is another indispensable tool for the regioselective synthesis of substituted pyrazoles. wikipedia.orgnih.govresearchgate.netrsc.org This method is particularly useful when direct deprotonation is not feasible or lacks regioselectivity. The process involves the reaction of a halogenated pyrazole precursor with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom.
For the synthesis of 4-substituted-1-(1-ethoxyethyl)-1H-pyrazoles, a 4-halo-1-(1-ethoxyethyl)-1H-pyrazole (where the halogen is typically bromine or iodine) serves as the starting material. mdpi.com Treatment of this substrate with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) rapidly generates the 4-lithiated pyrazole intermediate. This intermediate can then be trapped with various electrophiles to introduce functionality at the 4-position with high regioselectivity.
An example of a commercially available functionalized pyrazole that can be synthesized via this route is 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. bldpharm.com This boronic ester is a valuable building block for further cross-coupling reactions. The general scheme for this transformation is depicted below:
| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product |
| 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole | n-Butyllithium | Isopropyl pinacol (B44631) borate | 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| 4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | tert-Butyllithium | N,N-Dimethylformamide (DMF) | 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde |
Multi-component Reaction Approaches to this compound Scaffolds
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single synthetic operation. acs.orgnih.govmdpi.comtandfonline.comnih.gov Several MCRs have been developed for the synthesis of the pyrazole core, which could potentially be adapted for the direct synthesis of this compound scaffolds or their precursors.
One common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine (B178648), and an aldehyde. mdpi.comtandfonline.com By carefully selecting the starting materials, it is possible to introduce a variety of substituents onto the pyrazole ring. While the direct incorporation of the 1-(1-ethoxyethyl) group in a multi-component fashion is not commonly reported, it is conceivable that a hydrazine bearing this protecting group could be employed.
Alternatively, a multi-component reaction could be used to construct a 4-substituted pyrazole, which is then subsequently protected with ethyl vinyl ether. For example, a three-component reaction of a β-ketoester, an aldehyde, and hydrazine can yield a 4-substituted pyrazole-5-carboxylate. This product can then be N-protected to afford the desired 1-(1-ethoxyethyl) derivative. The versatility of MCRs allows for the rapid generation of a library of substituted pyrazoles, which can then be further elaborated using the protection and functionalization strategies discussed above. acs.orgnih.gov
Chemical Transformations and Reaction Mechanisms of 4 1 Ethoxyethyl 1h Pyrazole
Cleavage and Removal of the 1-(1-Ethoxyethyl) Protecting Group
The 1-(1-ethoxyethyl) group, commonly abbreviated as EE or EtOEt, serves as an effective protecting group for the nitrogen atom of the pyrazole (B372694) ring. Its primary function is to prevent unwanted side reactions at the N-H position during subsequent chemical modifications of the pyrazole core. The ease of its introduction and, critically, its removal under mild acidic conditions makes it a valuable tool in multi-step syntheses.
Acid-Catalyzed Deprotection Mechanisms
The removal of the 1-(1-ethoxyethyl) protecting group is typically achieved through acid-catalyzed hydrolysis. This process is generally efficient and proceeds under mild conditions, which preserves other sensitive functional groups within the molecule. The mechanism involves the protonation of the ether oxygen atom of the ethoxyethyl group. This initial protonation step makes the acetal (B89532) moiety a better leaving group.
The protonated intermediate then undergoes cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation and the release of ethanol (B145695). The pyrazole nitrogen then attacks a water molecule, or the pyrazole anion is protonated, to regenerate the N-H bond of the pyrazole ring, yielding the deprotected pyrazole and ethyl vinyl ether as a byproduct. The reaction is driven by the stability of the regenerated aromatic pyrazole system.
This deprotection strategy is favored for its gentle nature, often employing dilute solutions of acids like hydrochloric acid or p-toluenesulfonic acid in a protic solvent such as ethanol or methanol.
Migration of the Ethoxyethyl Group and Mechanistic Studies of Isomerization
An interesting phenomenon observed with N-protected pyrazoles is the potential for the protecting group to migrate between the two nitrogen atoms of the pyrazole ring, leading to isomeric products. For pyrazoles substituted at the 3(5)- or 4-positions, the N1 and N2 positions are not equivalent, making isomerization a relevant consideration.
Studies on N-protected 3-iodo-1H-pyrazole derivatives have investigated the migration of the ethoxyethyl group. This isomerization can be influenced by thermal conditions or the presence of acid catalysts. The mechanism is believed to proceed through a dissociative pathway involving the formation of a pyrazolate anion and an ethoxyethyl cation intermediate, which can then recombine at either nitrogen atom. Alternatively, an associative mechanism involving a protonated pyrazole intermediate could facilitate the transfer.
The equilibrium between the isomers is dictated by the relative thermodynamic stabilities of the resulting N1- and N2-substituted pyrazoles. Steric and electronic effects of the substituents on the pyrazole ring play a crucial role in determining the favored isomer. For instance, thermal isomerization of N-tetrahydropyran-2-yl (THP) pyrazoles, a protecting group similar to ethoxyethyl, has been shown to be an effective method for converting a kinetically formed product into the thermodynamically more stable isomer.
Carbon-Carbon Bond Forming Reactions
The pyrazole nucleus is a common scaffold in pharmaceuticals and agrochemicals. Consequently, methods for its functionalization through the formation of new carbon-carbon bonds are of high synthetic importance. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving this, enabling the introduction of various substituents onto the pyrazole ring. The use of an N-protecting group like 1-(1-ethoxyethyl) is often crucial for the success of these reactions, as the unprotected N-H group can interfere with the catalytic cycle.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for creating C-C bonds. The Suzuki-Miyaura and Sonogashira reactions are two of the most prominent examples, widely applied to pyrazole derivatives.
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used to synthesize biaryl compounds. In the context of pyrazole chemistry, it allows for the arylation or vinylation of the heterocyclic ring.
Investigations have been carried out on the Suzuki-Miyaura coupling of halo-substituted pyrazoles with various aryl boronic acids. For the reaction to be successful, the pyrazole's N-H group is often protected. The 1-(1-ethoxyethyl)-1H-pyrazole scaffold, when halogenated at positions such as C4, can be coupled with boronic acids. For example, 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a key intermediate that can react with aryl halides to form 4-aryl-pyrazoles. nih.govcymitquimica.com
The general catalytic cycle involves the oxidative addition of the halo-pyrazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 1-EE-4-Iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Good to Excellent |
| 2 | 1-EE-4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | ~70-85% |
| 3 | 1-EE-4-Iodo-1H-pyrazole | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | High |
Data is illustrative and compiled from typical conditions reported for similar pyrazole systems.
The Sonogashira cross-coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. libretexts.org It is particularly valuable for synthesizing substituted alkynes and conjugated enynes. scirp.org
In the synthesis of functionalized pyrazoles, the Sonogashira coupling has been successfully applied to 1-(1-ethoxyethyl)-protected iodo-pyrazoles. Studies show that iodinated pyrazoles are significantly more reactive than their brominated counterparts under standard Sonogashira conditions. researchgate.net The reaction of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with terminal alkynes like phenylacetylene (B144264) proceeds in high yields. researchgate.net
The reaction mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium(II) intermediate. Reductive elimination then furnishes the alkynyl-pyrazole product.
| Entry | Pyrazole Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-EE-3-Iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | >90 researchgate.net |
| 2 | 1-EE-3-Iodo-4-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 98 researchgate.net |
| 3 | 1-EE-3-Iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 92 researchgate.net |
| 4 | 1-EE-4-Iodo-1H-pyrazole | Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | Good scirp.org |
Data sourced from studies on substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives. researchgate.net
Negishi Cross-Coupling Methodologies
The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This methodology has been applied to pyrazole systems to introduce various substituents, particularly at the C4 position.
For substrates like 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, Negishi coupling provides a route to synthesize 4-substituted pyrazoles. nih.govcenmed.com The general reaction involves the in-situ formation of an organozinc reagent from the 4-iodopyrazole (B32481), which is then coupled with another organic halide. Alternatively, a pre-formed organozinc compound can be coupled with the 4-iodopyrazole derivative.
Key components and conditions for this reaction are summarized in the table below. The choice of catalyst, ligands, and solvent is crucial for achieving high yields and functional group tolerance. nih.gov Palladium-based catalysts, especially those with bulky phosphine (B1218219) ligands like XPhos, have shown high activity and are effective for coupling heteroaryl halides even under mild conditions. nih.gov
Table 1: Typical Components in Negishi Cross-Coupling of 4-Halopyrazoles
| Component | Role | Common Examples |
| Substrate | Electrophile | 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole |
| Organozinc Reagent | Nucleophile | Benzylzinc halides, Arylzinc chlorides |
| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, Ni(acac)₂, Palladacycle precatalysts |
| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), XPhos, RuPhos, SPhos |
| Solvent | Reaction medium | Tetrahydrofuran (B95107) (THF), Dioxane, Toluene |
Research has demonstrated the utility of Negishi cross-coupling for preparing libraries of 4-benzyl-3-ethoxy-1H-pyrazoles from 4-iodo-1H-pyrazole and various benzylzinc halides. pasteur.frresearchgate.net These optimized conditions are robust and can be applied to derivatives like 4-(1-ethoxyethyl)-1H-pyrazole to access a wide range of functionalized pyrazole compounds.
Organometallic Reactions: Grignard and Organolithium Reagents
Organometallic reagents, such as Grignard and organolithium compounds, are strong bases and potent nucleophiles that are fundamental in the synthesis of substituted pyrazoles. libretexts.orglibretexts.org The 1-(1-ethoxyethyl) protecting group is stable to these highly reactive reagents, allowing for selective transformations.
A key application involves the conversion of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole into a Grignard reagent. researchgate.net This is achieved through a metal-halogen exchange by treating the iodinated pyrazole with an alkyl magnesium bromide, such as isopropylmagnesium bromide. The resulting pyrazol-4-ylmagnesium bromide is a versatile intermediate. These reactions must be conducted in anhydrous ether solvents like diethyl ether or THF, as the organometallic reagents react readily with protic solvents like water. libretexts.orgmasterorganicchemistry.comyoutube.com
The generated Grignard reagent can then be reacted with various electrophiles. For instance, its reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF) leads to the formation of 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. researchgate.net This transformation highlights the utility of Grignard reagents in introducing carbonyl functionalities, which are pivotal for further synthetic modifications. researchgate.net
While less commonly documented specifically for this compound, organolithium reagents can be used similarly. They are typically prepared by treating an alkyl halide with lithium metal and can function as powerful bases or nucleophiles in subsequent reactions. masterorganicchemistry.com
Table 2: Organometallic Reactions of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole
| Reagent Type | Formation | Subsequent Reaction Example | Product |
| Grignard Reagent | Reaction of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole with i-PrMgBr | Reaction with N,N-dimethylformamide (DMF) | 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde |
| Organolithium Reagent | Reaction of an alkyl halide with Li metal | Nucleophilic addition to nitriles to form ketones after hydrolysis chemistrysteps.com | Ketone |
Functionalization and Derivatization at the Pyrazole Ring
Electrophilic Aromatic Substitution Patterns at Pyrazole Positions
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is influenced by the substituents present on the ring. In a 1,4-disubstituted pyrazole like this compound, the primary positions for electrophilic attack are C3 and C5.
Studies on the functionalization of pyrazoles have shown that electrophilic thio- or selenocyanation of 4-unsubstituted pyrazoles occurs selectively at the C4 position. beilstein-journals.org When the C4 position is blocked, as in the title compound, electrophiles are directed to the C3 or C5 positions. The specific outcome can depend on the nature of the electrophile and the reaction conditions. For example, nitration and halogenation are common electrophilic substitution reactions that can be performed on the pyrazole nucleus.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAAr) on the pyrazole ring is less common than electrophilic substitution and typically requires the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups to activate the ring.
An illustrative example is the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097). nih.govpreprints.org In this reaction, the chloride at the C5 position is readily displaced by the azide nucleophile. The facility of this substitution is enhanced by the presence of the electron-withdrawing nitro group at the C4 position and the nitrophenyl group at N1. This demonstrates that if a suitable leaving group were installed at the C3 or C5 position of a this compound derivative, it could undergo nucleophilic substitution, providing a pathway to introduce a variety of nitrogen, oxygen, or sulfur-based functional groups.
Preparation of Pyrazole Carbaldehydes as Key Intermediates
Pyrazole carbaldehydes are versatile synthetic intermediates, serving as precursors for a wide array of more complex molecules. umich.edu Specifically, 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is a key intermediate that can be synthesized effectively from the corresponding 4-iodo derivative. researchgate.net
The synthesis proceeds via the formation of a Grignard reagent from 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, which is then quenched with N,N-dimethylformamide (DMF). researchgate.net This method provides a direct route to the desired aldehyde. The ethoxyethyl protecting group is crucial for this sequence, as it prevents side reactions at the N-H position of the pyrazole ring. The resulting aldehyde can be deprotected under mild acidic conditions to yield 1H-pyrazole-4-carbaldehyde. researchgate.net
Other established methods for synthesizing pyrazole-4-carbaldehydes include the Vilsmeier-Haack reaction, which involves treating a pyrazole with a mixture of phosphorus oxychloride (POCl₃) and DMF. semanticscholar.orgktu.edu This reaction introduces a formyl group onto the electron-rich pyrazole ring.
Ring System Modification and Rearrangement Studies
While the pyrazole ring is generally stable, it can undergo modifications and rearrangements under specific conditions, often initiated by reactive intermediates or substituents.
One notable transformation involves the rearrangement of a pyrazole nitrene. nih.gov Although not starting directly from this compound, studies on related structures show that the transient formation of a nitrene moiety on the pyrazole ring can initiate a cascade of reactions. This can lead to a pyrazole ring-opening followed by recyclization, resulting in significant structural reorganization. nih.govnih.gov
Another type of rearrangement is the Claisen rearrangement, which has been observed for 4-allyloxypyrazoles. researchgate.net This pericyclic reaction involves the thermal rearrangement of the allyl group from the oxygen at the C4 position to an adjacent carbon on the pyrazole ring, demonstrating a method for carbon-carbon bond formation and functionalization.
Furthermore, ring-expansion reactions represent another class of ring system modifications. For example, acid-catalyzed ring-expansion of molecules containing a cyclobutyl group attached to a heterocyclic ring has been reported, suggesting that pyrazole derivatives with appropriate side chains could undergo similar transformations to form fused ring systems. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 1 Ethoxyethyl 1h Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(1-ethoxyethyl)-1H-pyrazole, a combination of 1H, 13C, and two-dimensional NMR techniques would provide an unambiguous structural assignment.
The 1H NMR spectrum is used to determine the number of different types of protons and their connectivity. For this compound, the spectrum would show distinct signals for the pyrazole (B372694) ring protons, the ethoxy group, and the chiral center. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Key expected signals would include:
Pyrazole Ring Protons: Two singlets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the C3-H and C5-H protons.
NH Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration (often >10 ppm).
Methine Proton (-CH-): A quartet resulting from the coupling with the adjacent methyl group protons.
Methylene (B1212753) Protons (-O-CH2-): A quartet due to coupling with the terminal methyl protons of the ethoxy group.
Methyl Protons (-CH-CH3): A doublet, coupled to the methine proton.
Methyl Protons (-O-CH2-CH3): A triplet, coupled to the methylene protons.
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH | >10 | broad s |
| C3-H, C5-H | 7.0 - 8.0 | s |
| -CH(CH3)(OEt) | 4.0 - 4.5 | q |
| -OCH2CH3 | 3.4 - 3.8 | q |
| -CH(CH3) | 1.4 - 1.7 | d |
| -OCH2CH3 | 1.1 - 1.3 | t |
(s = singlet, d = doublet, t = triplet, q = quartet)
13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show seven distinct carbon signals.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming the assignments. A COSY spectrum would show correlations between coupled protons (e.g., the methine CH and its adjacent methyl CH3), while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom.
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C3, C5 | 130 - 140 |
| Pyrazole C4 | 115 - 125 |
| -CH(CH3)(OEt) | 70 - 80 |
| -OCH2CH3 | 60 - 70 |
| -CH(CH3) | 20 - 25 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C7H12N2O, corresponding to a molecular weight of approximately 140.19 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]+•) would be observed at m/z 140. Key fragmentation pathways for pyrazoles often involve the cleavage of side chains. researchgate.net For this compound, characteristic fragments would likely result from the loss of the ethoxy group (-•OCH2CH3) or the entire ethoxyethyl side chain.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
|---|---|
| 140 | [M]+• (Molecular Ion) |
| 125 | [M - CH3]+ |
| 95 | [M - OCH2CH3]+ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. nih.gov The selection rules for the two techniques differ; IR absorption requires a change in dipole moment during a vibration, while Raman scattering requires a change in polarizability. nih.gov
For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm-1) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3300 | N-H Stretch | Pyrazole N-H |
| 2850 - 3000 | C-H Stretch | Aliphatic C-H |
| ~3100 | C-H Stretch | Aromatic C-H |
| 1500 - 1600 | C=N, C=C Stretch | Pyrazole Ring |
Computational and Theoretical Investigations of 4 1 Ethoxyethyl 1h Pyrazole
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling has emerged as a powerful tool for elucidating the intricate reaction mechanisms involved in the synthesis of pyrazole (B372694) derivatives. While specific computational studies focused exclusively on 4-(1-ethoxyethyl)-1H-pyrazole are not extensively documented in publicly available literature, a wealth of theoretical investigations into the formation of the pyrazole core provides significant insights into the plausible mechanistic pathways. These studies, predominantly employing Density Functional Theory (DFT), offer a molecular-level understanding of reaction barriers, transition states, and the factors governing regioselectivity.
One of the most classic and computationally scrutinized methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jk-sci.comslideshare.net Computational studies on this reaction have helped to dissect the stepwise mechanism, which typically begins with the formation of an imine, followed by cyclization and dehydration. slideshare.netslideshare.net Theoretical calculations can predict the activation energies for each step, identifying the rate-determining step and the most favorable reaction pathway. For instance, kinetic data supported by microkinetic modeling has revealed unexpectedly complex reaction pathways in the Knorr synthesis, including autocatalysis and the involvement of previously unconsidered intermediates. rsc.org
Another significant area of computational investigation is the 1,3-dipolar cycloaddition reaction for pyrazole synthesis. mdpi.comrsc.orgresearchgate.netmdpi.com This method often involves the reaction of a diazo compound with an alkene or alkyne. DFT calculations have been instrumental in understanding the regioselectivity of these reactions. rsc.org By calculating the energies of the possible transition states leading to different regioisomers, researchers can predict which isomer will be preferentially formed. mdpi.com For example, a DFT study on the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes confirmed that the experimentally observed 3,4-diaryl-1H-pyrazole was the most stable product with the lowest activation energy barrier. rsc.org
The table below illustrates how computational models can predict the regioselectivity in the 1,3-dipolar cycloaddition synthesis of pyrazoles by comparing the activation energies of different reaction pathways.
| Reactants | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Diazopropane and Substituted Chalcone | Path A (1,2-adduct) | 15.2 | 1,3-adduct |
| Path B (1,3-adduct) | 12.8 | ||
| Tosylhydrazone and Nitroalkene | Path C (3,4-diaryl) | Lower Energy | 3,4-diaryl |
| Path D (Other) | Higher Energy |
Note: The values presented are illustrative and derived from general findings in computational studies on pyrazole synthesis. Actual values would be specific to the exact reactants and computational methods used.
Furthermore, computational studies have explored novel, metal-mediated routes to pyrazole synthesis. For example, the mechanism of pyrazole formation through oxidation-induced N–N coupling of diazatitanacycles has been investigated. rsc.org DFT calculations revealed a high energy barrier for the direct N-N reductive elimination, suggesting an alternative, more complex mechanism. nih.gov These computational insights are crucial for optimizing reaction conditions and designing more efficient catalytic systems.
In the context of multicomponent reactions for pyrazole synthesis, computational modeling helps to unravel the complex reaction sequences. nih.gov By mapping the potential energy surface, it is possible to identify the most likely sequence of events and the key intermediates, which is often challenging to determine experimentally.
While the direct computational elucidation of the reaction mechanism for this compound remains a subject for future research, the existing body of theoretical work on pyrazole synthesis provides a robust framework for predicting its formation pathways. These computational approaches offer invaluable guidance for synthetic chemists in designing and optimizing synthetic routes to this and other substituted pyrazoles.
Applications of 4 1 Ethoxyethyl 1h Pyrazole in Advanced Organic Synthesis
Role as a Precursor for Diverse Pyrazole (B372694) Derivatives
The 1-ethoxyethyl group serves as an effective protecting group for the N-H bond in pyrazoles, preventing unwanted side reactions and directing substitution patterns. This protection is crucial for transforming the pyrazole core into more complex structures. For instance, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been established as valuable synthetic intermediates. researchgate.net The presence of the ethoxyethyl group allows for regioselective manipulation of the pyrazole ring, such as iodination, which introduces a handle for further functionalization.
These protected and functionalized pyrazoles act as precursors for a multitude of derivatives through various cross-coupling reactions. Research has demonstrated the successful application of Sonogashira cross-coupling reactions using N-ethoxyethyl protected 3-iodo-1H-pyrazole derivatives to synthesize substituted alkynylpyrazoles. umich.edu This methodology highlights the stability of the ethoxyethyl group under the reaction conditions required for carbon-carbon bond formation, thereby enabling the synthesis of a diverse library of pyrazole compounds with varied substituents. The ability to introduce functional groups like alkynes, aryl groups, or heteroaryl groups opens pathways to novel compounds with potential applications in medicinal chemistry and material science. mdpi.comnih.gov
| Precursor | Reaction Type | Resulting Derivative Class | Reference |
|---|---|---|---|
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Sonogashira Coupling | 3-Alkynyl-1H-pyrazoles | umich.edu |
| 1-(1-ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol (B44631) ester | Suzuki-Miyaura Coupling | 4-Aryl/Heteroaryl-1H-pyrazoles | cymitquimica.comsigmaaldrich.com |
| 4-Bromo-1H-pyrazole | N-Alkylation with Ethyl Vinyl Ether | 1-(1-ethoxyethyl)-4-bromo-1H-pyrazole | researchgate.netumich.edu |
Utility in Complex Molecule Construction
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The controlled, stepwise synthesis of these complex molecules often relies on protected intermediates like 4-(1-ethoxyethyl)-1H-pyrazole. Its boronic ester derivative, 1-(1-ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester, is explicitly identified as an intermediate in the synthesis of Baricitinib. cymitquimica.com Baricitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. This highlights the direct utility of the ethoxyethyl-protected pyrazole in the construction of sophisticated, biologically active pharmaceutical agents.
The synthesis of such complex molecules involves multi-step sequences where the pyrazole core must remain intact while other parts of the molecule are assembled. The ethoxyethyl group provides the necessary protection to the pyrazole nitrogen, allowing for a variety of reaction conditions to be employed in subsequent steps without compromising the core structure. Once the molecular framework is assembled, the protecting group can be removed under mild acidic conditions to yield the final active pharmaceutical ingredient. umich.edu
Enabling Reagent in Carbon-Carbon Bond Formation (e.g., as a Boronic Ester Precursor)
One of the most significant applications of this compound is its role as a precursor to boronic acid derivatives, which are powerful reagents in modern organic synthesis. Through a borylation reaction, it is converted into 1-(1-ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester. cymitquimica.comnih.govbldpharm.com This transformation converts the pyrazole into a nucleophilic partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.com
This boronic ester is a stable, solid compound that can be readily coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates. cymitquimica.comnih.govporphyrin-systems.descbt.com This reaction forms a carbon-carbon bond at the 4-position of the pyrazole ring, a crucial step in the synthesis of many targeted molecules, including pharmaceuticals and functional materials. The use of the pinacol ester form enhances the stability and handling of the boronic acid derivative. sigmaaldrich.com The ethoxyethyl protecting group is compatible with the conditions of the Suzuki-Miyaura coupling, making this reagent a highly effective and widely used building block for introducing the pyrazole moiety. sigmaaldrich.com
| Compound Name | CAS Number | Application | Reference |
|---|---|---|---|
| 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester | 1029716-44-6 | Suzuki-Miyaura coupling; Intermediate for Baricitinib | cymitquimica.comnih.gov |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 761446-44-0 | Suzuki-Miyaura cross-coupling reactions | sigmaaldrich.com |
| 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester | 864754-18-7 | Building block in organic synthesis | scbt.com |
Development of Novel Synthetic Pathways Utilizing Ethoxyethyl Protection
The use of the 1-ethoxyethyl group has been integral to the development of new and efficient synthetic routes for functionalized pyrazoles. Research has focused on optimizing the introduction and removal of this group and exploring its compatibility with a range of chemical transformations. The protection of the pyrazole N-H is typically achieved by reacting the pyrazole with ethyl vinyl ether. researchgate.netumich.edu This method is efficient and avoids harsh conditions.
Studies have shown that the ethoxyethyl (EtOEt) protecting group offers distinct advantages over other common protecting groups, such as the tert-butoxycarbonyl (Boc) group. For example, the EtOEt group was found to be more stable during reactions involving organolithium compounds and during GC-MS analysis, where the Boc group proved to be too labile. umich.edu This superior stability under certain nucleophilic and analytical conditions makes it the protecting group of choice for specific synthetic sequences.
The development of pathways centered around ethoxyethyl protection involves a sequence of protection, functionalization, and deprotection. A typical pathway might involve:
Protection of a starting pyrazole with ethyl vinyl ether.
Regioselective introduction of a functional group (e.g., iodine or a boronic ester) at a specific position on the pyrazole ring. umich.edunih.gov
Utilization of this functional group in a key bond-forming reaction, such as a cross-coupling reaction. umich.edu
Removal of the ethoxyethyl group under mild acidic conditions to yield the final, unprotected pyrazole derivative. umich.edu
This strategic use of the ethoxyethyl group enables the synthesis of unsymmetrical or highly substituted pyrazoles that would be difficult to access through other methods. umich.edu
Future Perspectives and Emerging Research Directions
Development of Greener Synthetic Routes for Ethoxyethyl Pyrazoles
The principles of green chemistry are increasingly central to the synthesis of heterocyclic compounds, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. nih.govresearchgate.net Future research on 4-(1-ethoxyethyl)-1H-pyrazole and related structures will focus on developing synthetic routes that are not only efficient but also environmentally sustainable. benthamdirect.com
Key strategies in this domain involve:
Aqueous-Based Synthesis: Utilizing water as a solvent offers a green, non-toxic, and inexpensive alternative to traditional organic solvents. thieme-connect.comacs.org Research into water-based methods for constructing the pyrazole (B372694) ring or introducing the ethoxyethyl side chain is a promising avenue. mdpi.com
Catalyst-Free and Solvent-Free Conditions: Innovations such as reactions conducted under solvent-free "grinding" conditions or microwave irradiation can significantly reduce waste and energy usage. researchgate.net Some pyrazole syntheses have been achieved through simple condensation reactions without the need for a catalyst, presenting a straightforward and eco-friendly approach. mdpi.com
Recyclable and Benign Catalysts: The use of heterogeneous catalysts, such as nano-ZnO or solid-supported acids like Amberlyst-70, facilitates easy separation and recycling, reducing catalyst waste. mdpi.comnih.gov These catalysts are often non-toxic and thermally stable, aligning with green chemistry principles. mdpi.com
Energy-Efficient Methods: Techniques like ultrasonic and microwave-assisted synthesis can dramatically shorten reaction times and improve yields, contributing to a more efficient and greener process. researchgate.netnih.gov
The table below summarizes various green chemistry approaches that could be adapted for the synthesis of ethoxyethyl pyrazoles.
| Green Strategy | Description | Potential Advantage for Ethoxyethyl Pyrazole Synthesis |
| Aqueous Media | Using water as the reaction solvent. | Reduces reliance on volatile organic compounds (VOCs), improves safety, and lowers cost. |
| Microwave/Ultrasound | Employing alternative energy sources to drive reactions. | Accelerates reaction rates, often improves yields, and reduces energy consumption compared to conventional heating. nih.gov |
| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separated from the reaction mixture. | Simplifies product purification and allows for catalyst recycling, improving atom economy. mdpi.com |
| Solvent-Free Reactions | Conducting reactions without a solvent, for example, by grinding reagents together. | Eliminates solvent waste, a major contributor to chemical process waste streams. researchgate.net |
Exploration of Novel Catalytic Transformations Involving the Pyrazole Core
Modern catalysis offers powerful tools for the precise and efficient modification of heterocyclic scaffolds. For this compound, future research will likely leverage novel catalytic systems to functionalize the pyrazole ring, enabling the creation of a diverse range of new analogues.
A primary focus is the transition-metal-catalyzed C-H functionalization . nih.govrsc.org This approach avoids the need for pre-functionalized starting materials (e.g., halogenated pyrazoles), allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring in a single step. nih.govresearchgate.net Palladium, rhodium, and copper complexes are prominent catalysts in this field, enabling reactions such as arylation, alkenylation, and alkynylation directly on the pyrazole core. researchgate.netdntb.gov.ua The inherent directing properties of the pyrazole's nitrogen atoms can be exploited to control the regioselectivity of these transformations. researchgate.net
Furthermore, protic pyrazole complexes are emerging as versatile platforms for catalysis. The N-H group of the pyrazole ligand can participate directly in catalytic cycles through metal-ligand cooperation, facilitating reactions like transfer hydrogenation and dehydrogenation. nih.govmdpi.com This opens possibilities for modifying substituents on the pyrazole ring or using the pyrazole itself as a ligand to drive other chemical transformations.
Other innovative catalytic strategies include:
Photoredox Catalysis: Using visible light to initiate reactions, offering mild and environmentally friendly conditions for functionalizing the pyrazole nucleus. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze annulation reactions with pyrazolones, creating fused heterocyclic systems with high enantioselectivity. acs.org
Integration with Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals. galchimia.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and straightforward scalability. mdpi.comthieme-connect.com The integration of flow chemistry is a critical next step for the efficient and safe synthesis of this compound and its derivatives.
A continuous-flow setup for pyrazole synthesis typically involves pumping solutions of reagents through heated coils or microreactors. galchimia.comnih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and consistency. nih.gov Importantly, flow chemistry enables the safe handling of potentially hazardous intermediates, such as diazo compounds, which are generated and consumed in situ, minimizing risk. mdpi.comthieme-connect.com
The modular nature of flow chemistry lends itself to automated synthesis . nih.gov By connecting multiple reactor modules in sequence, multi-step syntheses can be performed in a continuous, "assembly-line" fashion without the need to isolate intermediates. nih.gov This automated approach can rapidly generate libraries of diverse pyrazole derivatives for screening purposes by systematically varying starting materials. researchgate.net This methodology not only accelerates the discovery of new compounds with desired properties but also provides a streamlined path from laboratory-scale synthesis to industrial production. galchimia.com
| Feature of Flow Chemistry | Benefit for Pyrazole Synthesis |
| Enhanced Safety | In situ generation and consumption of unstable intermediates; smaller reaction volumes minimize risks. thieme-connect.com |
| Precise Control | Superior heat and mass transfer allow for tight control over temperature and mixing, improving selectivity and yield. mdpi.com |
| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors, avoiding difficult re-optimization of batch processes. |
| Automation | Integration of synthesis, purification, and analysis units speeds up optimization and enables automated library generation. galchimia.comnih.gov |
Advanced Characterization Techniques and Computational Modeling for Mechanistic Insight
A deep understanding of the structure, reactivity, and dynamic behavior of this compound is crucial for its effective application. Advanced analytical techniques and computational chemistry are becoming indispensable tools for gaining this mechanistic insight. eurasianjournals.com
Advanced Characterization: While standard techniques like NMR and mass spectrometry are routine, more sophisticated methods provide deeper structural and mechanistic information.
Advanced NMR Spectroscopy: Multi-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for unambiguously determining the structure and stereochemistry of complex pyrazole derivatives and their intermediates. mdpi.com
In Situ Spectroscopy: Monitoring reactions in real-time using techniques like FT-IR or Raman spectroscopy can help identify transient intermediates and provide data to elucidate reaction mechanisms.
Computational Modeling: Computational chemistry allows researchers to explore molecular properties and reaction pathways that are difficult or impossible to observe experimentally. eurasianjournals.com
Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic properties, and reaction energetics. eurasianjournals.comacs.org This can be used to understand the regioselectivity of catalytic C-H functionalization, predict spectroscopic signatures, and rationalize reaction outcomes. mjcce.org.mk
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of pyrazole derivatives over time, providing insights into their conformational flexibility and interactions with other molecules, such as biological targets or solvents. eurasianjournals.comeurasianjournals.com
Mechanistic Studies: Computational modeling is instrumental in mapping out entire catalytic cycles, calculating the energy barriers for each step, and identifying the rate-determining step. nih.gov For example, DFT has been used to study the mechanism of pyrazole formation via titanium imido complexes and to understand the photophysical properties of pyrazole-based compounds. nih.govmdpi.com
The synergy between these advanced experimental and computational methods provides a powerful approach to accelerate the development and application of this compound and its derivatives. eurasianjournals.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-ethoxyethyl)-1H-pyrazole, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via alkylation of 1H-pyrazole with 1-ethoxyethyl chloride under basic conditions. A scalable procedure (20.48 mol scale) achieves 93% yield through distillation (bp 52°C at 9 mbar). Key parameters include controlled temperature and solvent selection (e.g., DMSO for NMR characterization). Post-synthesis purification via distillation ensures high purity, as evidenced by H NMR (δ 1.02–7.89 ppm) and MS (m/z 140) data .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : H and C NMR are critical for structural confirmation. For example, the ethyl group signals appear at δ 1.02 (t, Hz) and δ 1.58 (d, Hz), while the pyrazole protons resonate at δ 7.49–7.89 ppm. Mass spectrometry (MS) with m/z 140 ([M+H]) and fragmentation patterns (e.g., m/z 96, 45) further validate the molecular structure. High-resolution MS or X-ray crystallography (if crystals are obtainable) can resolve ambiguities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : The compound’s GHS classification includes H302 (harmful if swallowed). Use fume hoods, personal protective equipment (PPE), and avoid inhalation/ingestion. Storage should be in airtight containers away from oxidizing agents. Safety data for structurally similar boronate esters (e.g., C₁₃H₂₃BN₂O₃) suggest additional precautions for derivatives with reactive functional groups .
Advanced Research Questions
Q. How can Sonogashira cross-coupling reactions modify this compound derivatives, and what challenges arise in regioselectivity?
- Methodological Answer : Sonogashira reactions with 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole and phenylacetylene derivatives enable C–C bond formation at the pyrazole’s 3-position. Challenges include competing side reactions (e.g., homocoupling) and maintaining regioselectivity. Optimizing catalysts (e.g., Pd(PPh₃)₄/CuI) and solvents (THF/DMF) improves yields. Post-reaction purification via column chromatography (e.g., ethyl acetate/petroleum ether) isolates target alkynylated derivatives .
Q. How do crystallographic studies inform hydrogen bonding and tautomerism in pyrazole derivatives?
- Methodological Answer : X-ray diffraction reveals keto-enol tautomerism in related pyrazoles, with C=O bond lengths (~1.28 Å) confirming keto dominance. Intermolecular N–H···O hydrogen bonds (e.g., 2.85 Å) stabilize dimeric motifs (R(8) rings). For this compound, analogous H-bonding networks may influence solubility and crystal packing, critical for material science applications .
Q. How do substituent variations at the 1-ethoxyethyl group impact biological activity in pyrazole derivatives?
- Methodological Answer : Comparative studies show that electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial activity, while bulky substituents (e.g., 4-methylbenzyl) improve metabolic stability. For example, replacing the ethoxyethyl group with a 4-fluorophenyl moiety increases logP (lipophilicity), affecting membrane permeability in cell-based assays. Quantitative structure-activity relationship (QSAR) models can predict optimal substituents for target applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
